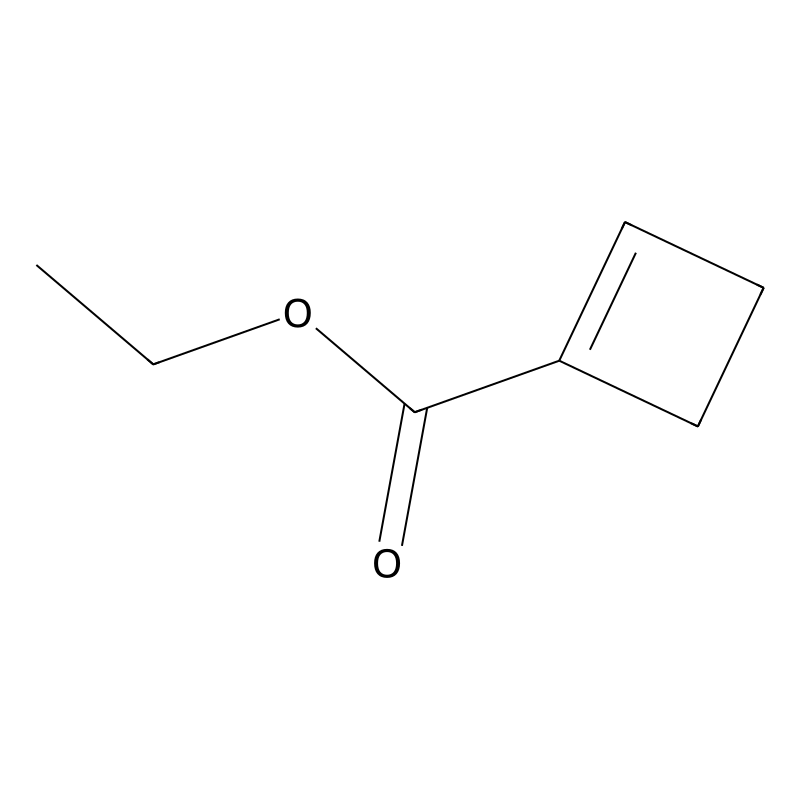

Ethyl cyclobut-1-ene-1-carboxylate

Catalog No.

S3707975

CAS No.

181941-46-8

M.F

C7H10O2

M. Wt

126.15 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

181941-46-8

Product Name

Ethyl cyclobut-1-ene-1-carboxylate

IUPAC Name

ethyl cyclobutene-1-carboxylate

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

InChI

InChI=1S/C7H10O2/c1-2-9-7(8)6-4-3-5-6/h4H,2-3,5H2,1H3

InChI Key

DKKIUDLHMPRWBE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CCC1

Canonical SMILES

CCOC(=O)C1=CCC1

Ethyl cyclobut-1-ene-1-carboxylate is an organic compound with the molecular formula C₇H₁₀O₂. It features a cyclobutene ring, which is a four-membered cyclic structure containing a double bond, and a carboxylate functional group. This compound is notable for its unique structural properties, which allow it to participate in various

: One common method involves the photochemical [2 + 2] cycloaddition of ethyl propiolate and other suitable precursors.Wittig Reaction: The intramolecular Wittig reaction can also be employed to create cyclobutene derivatives, including ethyl cyclobut-1-ene-1-carboxylate . Direct Carboxylation: Another approach involves the direct carboxylation of cyclobutene derivatives using carbon dioxide under specific conditions.

Ethyl cyclobut-1-ene-1-carboxylate has several applications:

- Polymer Chemistry: It serves as a monomer for producing advanced polymers with unique properties.

- Synthetic Intermediates: This compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Its ability to undergo mechanical activation makes it useful in developing materials that respond to external stimuli .

Several compounds share structural similarities with ethyl cyclobut-1-ene-1-carboxylate:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl cyclobut-1-ene-1-carboxylate | C₇H₁₀O₂ | Methyl group instead of ethyl; similar reactivity |

| Ethyl bicyclo[1.1.0]butane-1-carboxylate | C₇H₈O₂ | Contains a bicyclic structure; potential for different reactivity |

| Cyclopentene carboxylic acid | C₅H₈O₂ | Five-membered ring; different ring strain and reactivity |

Ethyl cyclobut-1-ene-1-carboxylate stands out due to its unique four-membered ring structure combined with a carboxylic acid functionality, allowing for distinct chemical reactivity compared to these similar compounds.

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Exact Mass

126.068079557 g/mol

Monoisotopic Mass

126.068079557 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-20-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds